
Regorafenib metabolite M4
概要
説明
Regorafenib metabolite M4 is a derivative of regorafenib, an orally administered multikinase inhibitor. Regorafenib is used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Metabolite M4 is one of the several metabolites formed during the biotransformation of regorafenib in the human body .
作用機序
- These kinases play essential roles in normal cellular functions and pathological processes, including oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .
- Additionally, it modulates the tumor microenvironment, impacting immune responses and tumor cell survival .
- Regorafenib metabolite M4 affects several pathways:
- Impact on Bioavailability : Co-administration with strong CYP3A4 inducers decreases Regorafenib exposure but increases M5 exposure .
- Cellular effects include reduced tumor growth, decreased angiogenesis, and altered immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
生化学分析
Biochemical Properties
Regorafenib Metabolite M4 interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A9 . The main circulating metabolites of Regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and steady-state concentrations as Regorafenib .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to be involved in a feedback loop of the pentose phosphate pathway (PPP) and PI3K/AKT signal pathway, driving resistance to Regorafenib in hepatocellular carcinoma (HCC) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of PPP, regulates the PI3K/AKT activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that total plasma exposure to each of the metabolites, M-2 and M-5, at steady state was comparable to that of the parent compound after administration of Regorafenib .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . More detailed studies are required to understand the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. The most relevant metabolic pathway in Regorafenib resistance in HCC is the pentose phosphate pathway (PPP) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of regorafenib metabolite M4 involves multiple steps, starting from the parent compound, regorafenib. The process typically includes oxidation and reduction reactions, catalyzed by enzymes such as cytochrome P450 (CYP) 3A4 . The specific synthetic routes and reaction conditions for metabolite M4 are proprietary and developed by pharmaceutical companies like Bayer AG .
Industrial Production Methods: Industrial production of regorafenib and its metabolites, including M4, involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for monitoring and quality control .
化学反応の分析
Types of Reactions: Regorafenib metabolite M4 undergoes various chemical reactions, including:
Oxidation: Catalyzed by CYP3A4, leading to the formation of N-oxide derivatives.
Reduction: Involving the conversion of N-oxide back to the parent compound or other intermediates.
Substitution: Reactions involving the replacement of functional groups, often facilitated by enzymes.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide and molecular oxygen, in the presence of CYP3A4.
Reducing Agents: Including NADPH and other cofactors required by reductase enzymes.
Major Products: The major products formed from these reactions include various N-oxide derivatives and glucuronide conjugates .
科学的研究の応用
Biochemical Properties
Regorafenib metabolite M4 is primarily formed through metabolic processes involving cytochrome P450 3A4 and uridine diphosphate glucuronosyltransferase 1A9. This compound exhibits significant interactions with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression.
Scientific Research Applications
-
Analytical Chemistry :
- M4 serves as a reference standard in analytical chemistry for studying the metabolic pathways of regorafenib. It aids researchers in understanding how regorafenib is processed in the body and can be used to develop more effective dosing strategies.
-
Biological Studies :
- Investigations into M4's role in cellular processes are ongoing, focusing on its interactions with biological macromolecules. This research helps elucidate how M4 might contribute to the pharmacological effects observed with regorafenib treatment.
-
Pharmacokinetics and Pharmacodynamics :
- This compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for determining the appropriate dosing regimens for patients undergoing treatment.
-
Drug Development :
- The metabolite is utilized in the development of new therapeutic agents. Research into M4 can lead to insights that facilitate the creation of more effective cancer treatments with potentially fewer side effects.
-
Clinical Monitoring :
- M4 is also involved in drug monitoring studies to assess its presence and concentration in patients' plasma, which can inform treatment adjustments based on individual patient responses.
Case Studies and Clinical Insights
Several studies have highlighted the significance of this compound in clinical settings:
- A study indicated that higher systemic exposure to unbound active metabolites, including M4, correlated with shorter progression-free survival in colorectal cancer patients treated with regorafenib. This suggests that monitoring levels of M4 could be critical for optimizing treatment outcomes .
- Another investigation demonstrated that metabolites M2 and M5 exhibited similar pharmacological activity to regorafenib itself, indicating that metabolites like M4 may also play a role in therapeutic efficacy .
Data Table: Comparison of Regorafenib Metabolites
Metabolite | Formation Pathway | Pharmacological Activity | Clinical Relevance |
---|---|---|---|
M2 | CYP3A4 | Similar to regorafenib | High relevance in pharmacodynamics |
M5 | CYP3A4 | Similar to regorafenib | Important for understanding treatment efficacy |
M4 | CYP3A4 | Under investigation | Potential role in therapeutic monitoring |
類似化合物との比較
Regorafenib Metabolite M2: Another major metabolite of regorafenib, known for its N-oxide structure.
Regorafenib Metabolite M5: A desmethyl derivative of regorafenib, also formed through CYP3A4-mediated metabolism.
Uniqueness: Regorafenib metabolite M4 is unique due to its specific structural modifications and its distinct pharmacokinetic profile. It exhibits different binding affinities and inhibitory activities compared to other metabolites, contributing to the overall therapeutic effects of regorafenib .
生物活性
Regorafenib is an oral multi-kinase inhibitor primarily used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Its efficacy is largely attributed to its active metabolites, particularly M2 and M5, while M4 has also garnered attention for its biological activity. This article explores the biological activity of Regorafenib metabolite M4, focusing on its mechanisms of action, biochemical properties, pharmacokinetics, and clinical implications.
This compound is involved in inhibiting several key signaling pathways associated with oncogenesis and tumor progression. It primarily acts on various receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and growth. The following are notable targets of M4:
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition leads to reduced angiogenesis.
- PDGFR (Platelet-Derived Growth Factor Receptor) : Impacts cellular proliferation and survival.
- KIT : Involved in hematopoiesis and cell proliferation.
- BRAF : A key player in the MAPK/ERK signaling pathway, which regulates cell division.
M4's action is characterized by its ability to modulate the tumor microenvironment, thereby influencing immune responses and tumor cell survival .
M4 is primarily metabolized in the liver through cytochrome P450 enzymes, specifically CYP3A4. The compound undergoes various biochemical transformations including:
- Oxidation : Leading to the formation of N-oxide derivatives.
- Reduction : Conversion back to the parent compound or other intermediates.
- Substitution : Replacement of functional groups facilitated by enzymes.
These reactions contribute to the overall metabolic profile of regorafenib and its metabolites .
Pharmacokinetics (ADME)
The pharmacokinetics of this compound reveal significant insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : After oral administration, regorafenib reaches peak plasma concentrations within 4 hours.
- Distribution : Highly protein-bound (approximately 99.5%).
- Metabolism : Primarily via CYP3A4 and UGT1A9, with M2 and M5 being the major active metabolites alongside M4.
- Excretion : About 71% of a single radiolabeled dose is excreted in feces; minimal renal excretion was noted for the parent compound .
Clinical Findings
Clinical studies have demonstrated that Regorafenib and its metabolites exhibit comparable pharmacological activities. For instance, a study indicated that total plasma exposure to M2 and M5 at steady state was similar to that of regorafenib itself. However, specific data on M4's clinical efficacy remain limited compared to its more studied counterparts .
Case Studies
- Phase II Study in Metastatic Colorectal Cancer :
- Drug Interaction Studies :
Summary Table of Biological Activity
Property | Description |
---|---|
Primary Targets | VEGFR, PDGFR, KIT, BRAF |
Metabolic Pathway | CYP3A4 and UGT1A9 |
Pharmacokinetics | High protein binding; significant fecal excretion |
Clinical Relevance | Comparable activity to parent compound; limited direct studies on M4 |
特性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAPQTJRMGFPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343498-72-5 | |
Record name | BAY-751098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-751098 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。